

# Toxicological Profile of Dialifos: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dialifos*

Cat. No.: *B016134*

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Disclaimer: **Dialifos** is an obsolete organophosphate insecticide and is not approved for agricultural use in many countries. This document is intended for academic and research purposes only and should not be interpreted as an endorsement or promotion of its use.

## Executive Summary

**Dialifos**, also known as dialifor, is an organophosphate pesticide previously used as an acaricide and insecticide.[1] It is characterized by high acute toxicity via all routes of exposure and functions as a potent, irreversible inhibitor of acetylcholinesterase (AChE).[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of symptoms affecting the autonomic and central nervous systems, and neuromuscular junctions.[3] The acute toxicity of **Dialifos** varies across species and is generally higher in females. While it is rapidly metabolized and eliminated, its high acute toxicity has led to its discontinuation in many regions. This guide provides a comprehensive overview of the available toxicological data on **Dialifos**, including its mechanism of action, pharmacokinetics, and toxicity across various endpoints.

## Chemical and Physical Properties

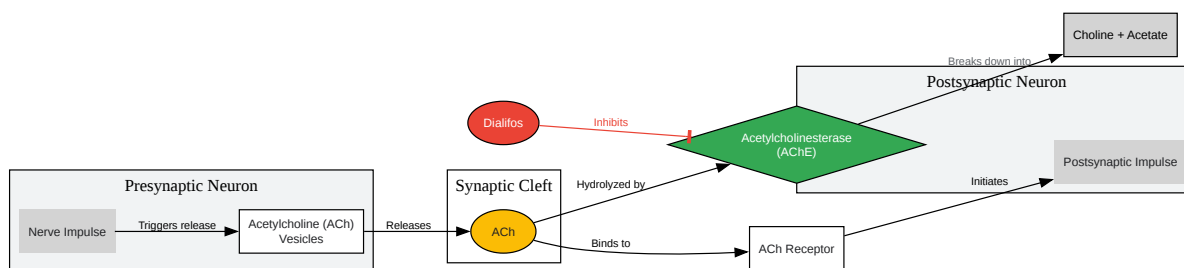
**Dialifos** is the common name for S-(2-chloro-1-phthalimidoethyl) O,O-diethyl phosphorodithioate.[2] It is a white crystalline solid in its pure form, while technical grade formulations may appear as a brown liquid.[2]

Property	Value	Reference
CAS Number	10311-84-9	[4]
Molecular Formula	C <sub>14</sub> H <sub>17</sub> ClNO <sub>4</sub> PS <sub>2</sub>	[5]
Molecular Weight	393.85 g/mol	[5]
Physical State	White crystalline solid (pure)	[2]
Water Solubility	0.18 mg/L at 25 °C	[5]
Log P (octanol-water)	4.69	[6]

## Mechanism of Action

The primary mechanism of toxicity for **Dialifos**, like other organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE).[1][3]

### Signaling Pathway of Cholinesterase Inhibition



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Caption: Cholinesterase inhibition by **Dialifos** at the cholinergic synapse.

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, a process essential for terminating the nerve impulse at cholinergic synapses.[7] **Dialifos** phosphorylates the serine hydroxyl group at the active site of AChE, forming a stable, inactive enzyme complex.[8] This irreversible inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors on the postsynaptic neuron or effector organ.[3] This overstimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems leads to the characteristic signs of organophosphate poisoning.[9]

## Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

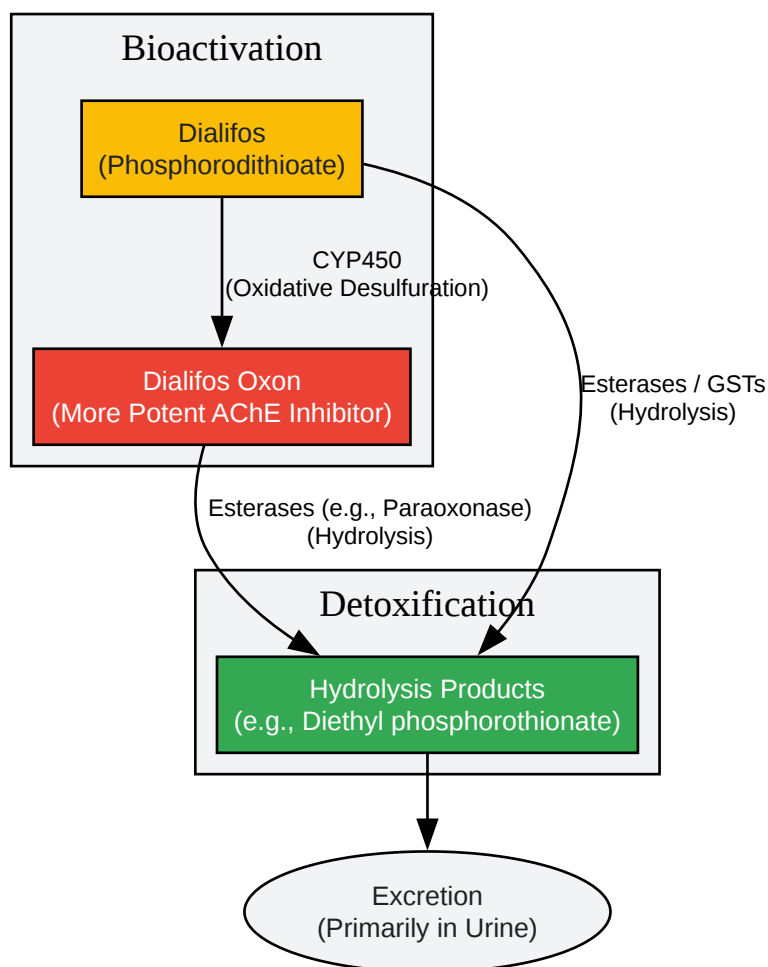
Limited publicly available data exists specifically for the detailed pharmacokinetics of **Dialifos** in laboratory animals. However, general principles of organophosphate toxicology and some specific information provide an overview.

**Absorption:** **Dialifos** is readily absorbed via all major routes of exposure: oral, dermal, and inhalation.[2] The rapid onset of toxic symptoms following exposure is indicative of its efficient absorption.[2]

**Distribution:** Following absorption, organophosphates are generally distributed throughout the body. Due to their lipophilic nature, they can accumulate in fatty tissues.[10] Specific tissue distribution data for **Dialifos** is not readily available.

**Metabolism:** **Dialifos** is almost completely metabolized in mammals.[6] The primary metabolic pathway for phosphorothioate pesticides like **Dialifos** involves oxidative desulfuration by cytochrome P450 (CYP450) enzymes in the liver to its more toxic oxygen analog (oxon).[11] [12] This oxon is a more potent inhibitor of AChE. Detoxification pathways also exist, likely involving hydrolysis by esterases (A-esterases such as paraoxonase) and glutathione S-transferases.[5] In a study with a dairy cow, urinary diethyl phosphorothionate accounted for 33% of the administered dose.[6]

**Excretion:** Metabolites of **Dialifos** are rapidly eliminated from the body, primarily in the urine.[6] In a dairy cow fed **Dialifos** for 4 days, only 3% of the unchanged compound was recovered in the feces, with none found in the urine or milk, indicating extensive metabolism and excretion of metabolites.[6]

Metabolism and Bioactivation of **Dialifos**[Click to download full resolution via product page](#)

Caption: Bioactivation and detoxification pathways of **Dialifos**.

## Toxicological Profile

### Acute Toxicity

**Dialifos** exhibits high acute toxicity by oral, dermal, and inhalation routes.[2] A notable sex difference in acute oral toxicity has been observed in rats, with females being more sensitive, a characteristic of many O,O-diethyl phosphate derivatives.[13]

**Signs and Symptoms of Acute Poisoning:** The signs and symptoms of acute **Dialifos** poisoning are consistent with those of other cholinesterase inhibitors and result from the overstimulation

of the nervous system.[3][14] These include:

- Muscarinic effects: Increased salivation, lacrimation (tearing), urination, defecation, gastrointestinal distress (nausea, vomiting, diarrhea), bronchospasm, and bradycardia (slow heart rate).[3]
- Nicotinic effects: Muscle fasciculations (twitching), cramps, weakness, and paralysis.[9]
- Central nervous system effects: Headache, dizziness, anxiety, confusion, convulsions, and coma.[2]

Death is typically due to respiratory failure resulting from a combination of bronchoconstriction, excessive respiratory secretions, and paralysis of the respiratory muscles.[2]

#### Quantitative Acute Toxicity Data

Species	Route	LD <sub>50</sub> (mg/kg)	Sex	Reference
Rat	Oral	5 - 53	Not specified	[2]
Rat	Oral	71	Male	[2]
Rat	Oral	24 - 135	Not specified	[3]
Rat	Dermal	~200	Not specified	[3]
Mouse	Oral	39 - 65	Not specified	[2]
Rabbit	Oral	35	Not specified	[2]
Rabbit	Dermal	145	Not specified	[2]

## Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies are designed to evaluate the effects of repeated exposure to a substance over a longer period.

In a 90-day study in rats fed diets containing 0, 10, 25, 50, and 100 ppm of **Dialifos**, the following effects were observed:

- Erythrocyte cholinesterase activity was decreased at all dietary levels.[2]
- Plasma cholinesterase activity was depressed in females at all dietary levels and in males at 25 ppm and above.[2]
- Brain cholinesterase activity was depressed in males at 100 ppm and in females at 25 ppm and above.[2]

A 2-year chronic feeding study in dogs at dietary levels of 0, 1, 5, and 10 ppm showed no significant effects on body weight, food consumption, behavior, mortality, hematology, clinical chemistry, urinalysis, or gross and microscopic pathology.[2] However, plasma and erythrocyte cholinesterase activities were depressed at 5 and 10 ppm.[2]

Based on these studies, a No-Observed-Adverse-Effect Level (NOAEL) can be established.

Species	Duration	Endpoint	NOAEL	LOAEL	Reference
Rat	90 days	Brain Cholinesterase Inhibition (female)	10 ppm	25 ppm	[2]
Dog	2 years	Cholinesterase Inhibition	1 ppm	5 ppm	[2]

## Genotoxicity

Genotoxicity assays are conducted to assess the potential of a substance to cause damage to genetic material.

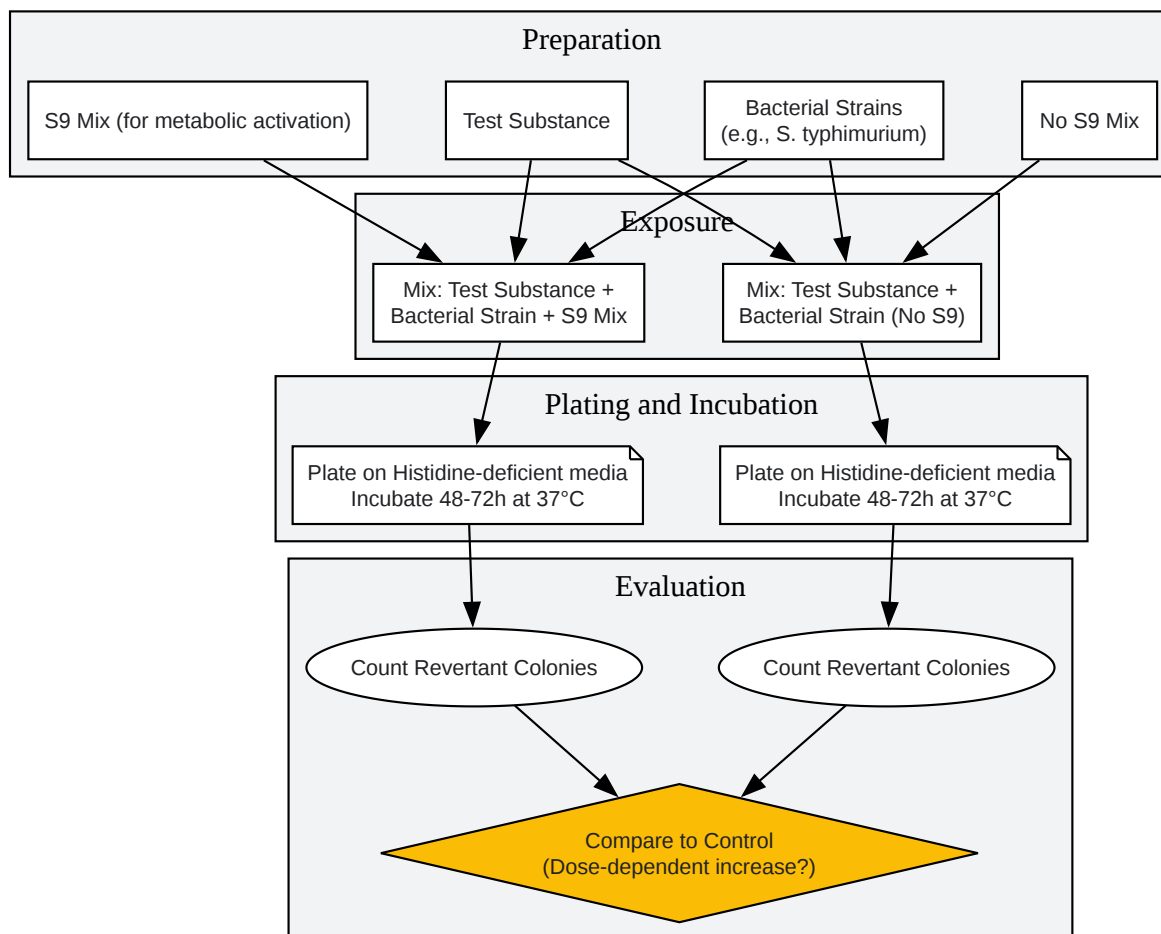
**Dialifos** was reported to be non-mutagenic in microbial indicator organisms.[2] This suggests that it does not cause gene mutations under the conditions of the tests performed.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test evaluates the potential of a substance to induce reverse mutations at the histidine locus in several strains of *Salmonella typhimurium* and at the tryptophan locus in *Escherichia coli*. [1]

- **Strains:** A set of bacterial strains with different mutations is used to detect various types of mutagens.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[\[1\]](#)
- **Exposure:** The test substance is mixed with the bacterial culture and either poured directly onto minimal glucose agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).[\[1\]](#)
- **Incubation:** The plates are incubated for 48-72 hours at 37°C.
- **Evaluation:** A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the solvent control.[\[15\]](#)

#### Ames Test Workflow



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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

## Carcinogenicity

Long-term carcinogenicity studies are conducted to assess the potential of a substance to cause cancer.

In a long-term feeding study in rats, there were no significant effects observed in gross pathology, histopathology, or tumor frequency.[6] This suggests that under the conditions of the



study, **Dialifos** did not demonstrate carcinogenic potential in rats. Carcinogenicity data in a second species (e.g., mice) were not found in the publicly available literature.

#### Experimental Protocol: Carcinogenicity Studies - OECD 451

These studies involve the administration of the test substance to animals for a major portion of their lifespan.[2]

- Species: Typically conducted in two rodent species, usually rats and mice.[8]
- Group Size: At least 50 animals of each sex per dose group.[8]
- Dose Levels: At least three dose levels plus a control group. The highest dose should induce minimal toxicity without significantly altering the normal lifespan.[8]
- Duration: Typically 24 months for rats and 18-24 months for mice.[2]
- Observations: Include clinical observations, body weight, food consumption, hematology, clinical chemistry, and complete gross and histopathological examination of all animals.[6]
- Evaluation: The incidence of tumors in the treated groups is compared to the control group.

## Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential of a substance to interfere with reproduction and normal development.

**Reproductive Toxicity:** In a three-generation reproduction study in rats, dietary levels of up to 100 ppm of **Dialifos** had no effect on fertility, gestation, viability of pups, or lactation.[2]

**Developmental Toxicity (Teratogenicity):** A teratology study in hamsters was conducted where **Dialifos** was administered by stomach tube at total dosages ranging from 100 to 500 mg/kg.[6] However, the relevance of this study is considered obscure as thalidomide, which **Dialifos** is an analog of, is not teratogenic in hamsters.[6] More relevant studies in other species were not found in the available literature.

#### Experimental Protocol: Two-Generation Reproduction Toxicity Study - OECD 416

This study design evaluates the effects of a substance on all phases of the reproductive cycle.  
[4]

- Animals: Typically rats.
- Dosing: The test substance is administered to the parental (F0) generation before mating, during mating, and for females, throughout gestation and lactation. Dosing is continued for the F1 generation through their maturation, mating, and production of the F2 generation.[4]
- Endpoints: Include parental clinical observations, body weight, food consumption, mating and fertility indices, gestation length, litter size, pup viability, and growth. Gross and histopathological examination of the reproductive organs is also performed.[4]

#### Experimental Protocol: Prenatal Developmental Toxicity Study - OECD 414

This study is designed to detect adverse effects on the pregnant female and the developing embryo and fetus.[13]

- Species: Usually conducted in two species, a rodent (typically rat) and a non-rodent (typically rabbit).[13]
- Dosing: The test substance is administered to pregnant females daily, at least from implantation to the day before cesarean section.[13]
- Endpoints: Maternal observations (clinical signs, body weight, food consumption), examination of uterine contents (number of corpora lutea, implantations, resorptions, and live/dead fetuses), and fetal evaluations (body weight, sex, and external, visceral, and skeletal examinations for malformations and variations).[13]

## Neurotoxicity

The primary neurotoxic effect of **Dialifos** is the inhibition of acetylcholinesterase, as detailed in the Mechanism of Action section.

Organophosphate-Induced Delayed Neuropathy (OPIDN): Some organophosphates can cause a delayed neurotoxicity characterized by paralysis, which is not directly related to AChE

inhibition. This is typically assessed in adult hens. A specific study on the potential of **Dialifos** to cause OPIDN was not found in the reviewed literature.

Experimental Protocol: Delayed Neurotoxicity of Organophosphorus Substances - OECD 418

This test is designed to assess the potential of organophosphorus substances to cause delayed neurotoxicity.[16]

- Species: Adult domestic hens, which are sensitive to this effect.[16]
- Dosing: A single oral dose of the test substance is administered.[16]
- Observation Period: The hens are observed for 21 days for any signs of ataxia or paralysis. [16]
- Histopathology: At the end of the observation period, the animals are sacrificed, and nervous tissues (brain, spinal cord, and peripheral nerves) are examined for axonal degeneration and demyelination.[1]

## Environmental Fate and Ecotoxicology

**Dialifos** has low aqueous solubility and is highly volatile.[1] It is expected to be immobile in soil.[6] It is highly toxic to honeybees and moderately toxic to birds and fish.[1]

## Conclusion

**Dialifos** is a highly toxic organophosphate insecticide with a well-defined primary mechanism of action as a potent acetylcholinesterase inhibitor. Its toxicological profile is characterized by high acute toxicity, with classic cholinergic signs of poisoning. Subchronic and chronic studies have established NOAELs based on cholinesterase inhibition. Available data suggest a lack of genotoxic and carcinogenic potential. While a three-generation reproduction study in rats showed no adverse effects on reproduction, comprehensive developmental toxicity data in a second species are lacking in the public domain. Furthermore, a specific study on its potential to cause organophosphate-induced delayed neuropathy was not found. The high acute toxicity of **Dialifos** has led to its discontinuation for agricultural use in many parts of the world.

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- To cite this document: BenchChem. [Toxicological Profile of Dialifos: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b016134#toxicological-profile-of-dialifos\]](https://www.benchchem.com/product/b016134#toxicological-profile-of-dialifos)

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